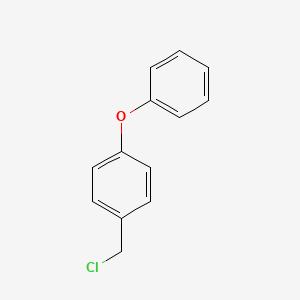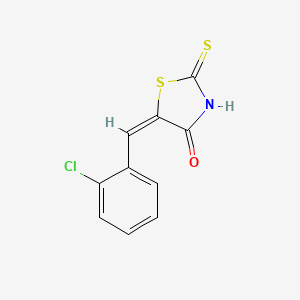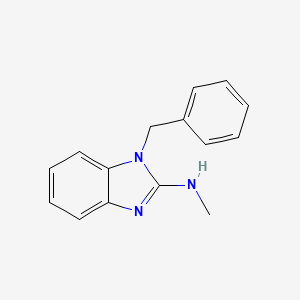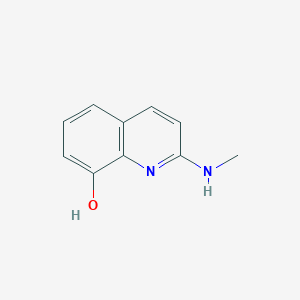
1-(Chloromethyl)-4-phenoxybenzene
Übersicht
Beschreibung
1-(Chloromethyl)-4-phenoxybenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-phenoxybenzene can be synthesized through the chloromethylation of 4-phenoxybenzene. This process typically involves the reaction of 4-phenoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 5 to 10°C .
Industrial Production Methods: For industrial-scale production, the chloromethylation process can be optimized by using more efficient catalysts and reaction conditions. For example, the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane has been reported to yield high amounts of chloromethyl derivatives under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: It is explored for its potential use in drug development due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-phenoxybenzene primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a valuable intermediate in organic synthesis . The phenoxy group also contributes to the compound’s stability and reactivity by providing electron-donating effects through resonance .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-methoxybenzene: Similar in structure but with a methoxy group instead of a phenoxy group.
1-(Chloromethyl)-4-nitrobenzene: Contains a nitro group, making it more reactive towards nucleophiles due to the electron-withdrawing nature of the nitro group.
Uniqueness: 1-(Chloromethyl)-4-phenoxybenzene is unique due to the presence of the phenoxy group, which provides a balance between reactivity and stability. This makes it a versatile intermediate in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATNZRYVIRYKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334524 | |
| Record name | 1-(Chloromethyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-92-3 | |
| Record name | 1-(Chloromethyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)
![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)

